Dibenzoyl diselenide

Description

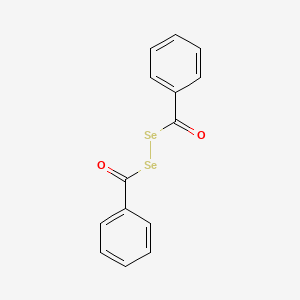

Dibenzoyl diselenide is an organoselenium compound characterized by two benzoyl groups (-COC₆H₅) attached to a diselenide (-Se-Se-) functional group. It is synthesized via condensation reactions, such as the reaction of N-4-chlorophenylhydroxylamine with this compound to form selenonitrone derivatives . Structurally, the benzoyl substituents impart distinct electronic and steric properties compared to simpler diselenides like diphenyl diselenide. This compound has been explored in organic synthesis and materials science, particularly for constructing selenium-containing heterocycles and dynamic covalent polymers . Its applications are linked to the redox-active nature of the diselenide bond, which enables participation in radical-mediated reactions and dynamic exchange under mild conditions .

Properties

CAS No. |

38572-13-3 |

|---|---|

Molecular Formula |

C14H10O2Se2 |

Molecular Weight |

368.2 g/mol |

IUPAC Name |

Se-benzoylselanyl benzenecarboselenoate |

InChI |

InChI=1S/C14H10O2Se2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |

InChI Key |

SDKYCTXRBKQSMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[Se][Se]C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzoyl diselenide can be synthesized through the reaction of benzoyl chloride with sodium selenide. The process involves the following steps:

- Sodium borohydride is added to gray selenium suspended in water under a nitrogen atmosphere to prevent oxidation.

- The mixture is stirred and warmed to complete the dissolution of selenium.

- Benzoyl chloride is then added to the solution, and the mixture is stirred for 20 hours at room temperature.

- The resulting yellow solid is washed with water and purified through recrystallization from chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Phase-Transfer Catalysis

-

Reagents : Selenium (Se), sodium hydroxide (NaOH), benzyl halides (e.g., benzyl chloride), and phase-transfer catalysts (e.g., PEG-400).

-

Conditions : Stirred at 65–70°C in benzene/water biphasic systems.

-

Key Mechanism : PEG-400 facilitates the transfer of Se⁻ ions from aqueous to organic phases, enabling nucleophilic substitution with benzyl halides .

Bis(methoxymagnesium) Diselenide Route

-

Reagents : Benzyl chloride (0.05 mol), bis(methoxymagnesium) diselenide (from selenium).

-

Conditions : Methanol, followed by acid workup (HCl) and ethanol extraction.

Aqueous Reduction Method

-

Reagents : Sodium borohydride (NaBH₄), selenium (Se), and benzyl chloride.

-

Conditions : Aqueous medium, room temperature.

Chemical Reactions

Bn₂Se₂ participates in diverse reactions, highlighting its utility in organic synthesis and catalysis:

Nucleophilic Substitution

-

Reaction with Aliphatic Halides :

-

Epoxide Opening :

Catalytic Cyclization Reactions

-

Imidazolidin-2-one Synthesis :

-

Oxazole Formation :

Radical Pathways

-

Photoinduced Reactions :

Key Research Findings

-

Solvent Effects : Benzene > tetrahydrofuran > acetonitrile > hexane in phase-transfer synthesis .

-

Catalyst Efficiency : PEG-400 > Bu₄NBr > CTMAB in promoting substitution reactions .

-

Selectivity : Chiral diaryl diselenides (e.g., bis(2,6-dimethylphenyl) diselenide) are critical for enantioselective cyclizations .

-

Mechanistic Insights : Radical intermediates (e.g., benzylic radicals) are involved in photoinduced reactions .

Comparison of Reaction Conditions

| Reaction Type | Catalyst | Solvent | Yield | Key Reference |

|---|---|---|---|---|

| Cyclization (Imidazolidin-2-one) | Bn₂Se₂ (5 mol%) | MeCN | 59% | |

| Oxazole Formation | Diphenyl diselenide | MeOH/MeCN (3:2) | 78% | |

| Radical Trapping | Bn₂Se₂ | N/A | N/A |

Scientific Research Applications

Catalytic Applications

Dibenzoyl diselenide has been identified as an effective catalyst in various organic transformations. Recent studies highlight its role in promoting reactions such as:

- Synthesis of Imidazolidinones : this compound has been utilized in the enantioselective synthesis of imidazolidinones through the reaction of N, N-bistosyl urea with alkenes. The use of this compound as a chiral selenium π-acid catalyst achieved moderate yields and high enantioselectivity, demonstrating its utility in asymmetric synthesis .

- Iminolactonization Reactions : It has also been employed in the iminolactonization of N-methoxy β,γ-unsaturated amides. This reaction showcased this compound's ability to facilitate high enantioselectivity (up to 98% e.e.) under mild conditions .

Anticancer Properties

The potential anticancer applications of this compound have been explored in recent research. Diselenides, including this compound, exhibit promising activity against various cancer types:

- Kinase Modulation : Studies indicate that synthetic diselenides can modulate kinase activity, which is crucial for cancer cell proliferation and survival. For instance, certain derivatives have shown inhibition of cyclin-dependent kinases (CDKs) and activation of insulin-like growth factor 1 receptor (IGF-1R), both of which are implicated in cancer progression .

- Mechanisms of Action : The anticancer effects are partially attributed to the inhibition of critical signaling pathways such as PI3 kinase, which plays a vital role in tumor cell survival and resistance to therapy .

Industrial Applications

This compound is also being investigated for its industrial applications:

- Synthesis of Functional Materials : Its unique chemical properties make it suitable for synthesizing functional materials that can be applied in various fields, including electronics and photonics.

- Binary Systems with Benzoyl Peroxide : Research has shown that this compound can form effective binary systems with benzoyl peroxide for selective benzoyloxyselenation reactions. This application highlights its potential utility in developing new synthetic methodologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of dibenzoyl diselenide involves its ability to undergo redox reactions, which can modulate the oxidative state of biological systems. It can interact with various molecular targets, including enzymes and cellular components, to exert its effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural and Reactivity Differences :

- Diphenyl diselenide features phenyl groups directly bonded to selenium, whereas dibenzoyl diselenide has benzoyl groups (-COC₆H₅). The electron-withdrawing nature of the carbonyl in this compound reduces selenium’s nucleophilicity, altering its reactivity in substitution and redox reactions .

- Pharmacological Effects: Diphenyl diselenide exhibits glutathione peroxidase-like antioxidant activity, hepatoprotective, and neuroprotective effects . In contrast, derivatives of this compound, such as selenonitrones, have shown unexpected pro-proliferative effects on breast cancer cells in vitro .

- Toxicity : Both compounds require careful handling due to selenium’s toxicity, but diphenyl diselenide’s interaction with thiols can modulate its pharmacological and toxicological outcomes .

Table 1: Key Properties of Diphenyl vs. This compound

Dimethyl Diselenide (C₂H₆Se₂)

Disulfide Analogs (R-S-S-R)

Bond Energy and Dynamic Behavior :

- Diselenide bonds (Se-Se) have lower bond energy (172 kJ/mol) than disulfides (S-S, 240 kJ/mol), making them more reactive in metathesis and radical-mediated exchange .

- Material Applications : In epoxy resins, diselenide-based networks exhibit lower glass transition temperatures (Tg) and mechanical strength than disulfide analogs but superior self-healing efficiency (e.g., 80% vs. 60% recovery) due to lower activation energy .

Table 2: Diselenide vs. Disulfide in Epoxy Resins

| Property | Diselenide Linkers | Disulfide Linkers |

|---|---|---|

| Tg (℃) | 75–85 | 90–100 |

| Tensile Strength (MPa) | 25–30 | 35–40 |

| Self-Healing Efficiency | 80–85% | 60–65% |

| Activation Energy (kJ/mol) | 120–130 | 135–145 |

Other Organoselenium Compounds

- Bis[(2-chlorocarbonyl)phenyl] Diselenide : Used as a precursor for synthesizing asymmetric diselenides via nucleophilic substitution, achieving yields up to 85% under optimized conditions .

- Selenocystine: Contains a diselenide bond and is studied for cancer therapy due to its ability to enhance oxidative stress in tumors .

Q & A

Q. How can diphenyl diselenide be synthesized and purified for laboratory use?

Diphenyl diselenide is synthesized via stoichiometric reactions between phenyl groups and selenium sources. For example, PbSe precursors are prepared by reacting lead with diphenyl diselenide in solvents like ethylenediamine under inert atmospheres (2:1 molar ratio ensures complete reaction) . Purification involves recrystallization or chromatography, with structural confirmation via - and -NMR to verify the absence of unreacted starting materials .

Q. What techniques are used to characterize the structural stability of diphenyl diselenide?

Stability assessments combine X-ray crystallography (to resolve solid-phase zwitterionic structures) , NMR spectroscopy (to track aromatic proton shifts and seleninic acid formation under oxidative conditions) , and thermogravimetric analysis. Comparative studies with disulfide analogs highlight diselenide bonds’ higher resistance to reducing environments .

Q. How does diphenyl diselenide react with hydrogen peroxide, and how are products identified?

Reaction with HO yields benzeneseleninic acid as the major product. Methodological confirmation involves:

- -NMR: Aromatic proton shifts from 7.1–7.5 ppm (diphenyl diselenide) to 7.4–7.8 ppm (seleninic acid) .

- -NMR: Carbon chemical shifts increase from 121–130 ppm to 127–131 ppm due to seleninic group incorporation .

- Kinetic studies to monitor reaction progress under varying pH and temperature.

Advanced Research Questions

Q. How can diphenyl diselenide’s neuroprotective effects be evaluated in experimental stroke models?

Preclinical studies involve:

- Inducing cerebral ischemia in rodents and administering (PhSe)₂ pre-/post-stroke.

- Assessing mitochondrial redox parameters (e.g., glutathione peroxidase activity, lipid peroxidation levels) in brain regions via spectrophotometry .

- Validating mitochondrial membrane integrity using fluorescent probes (e.g., JC-1 for membrane potential) .

Q. How do researchers reconcile contradictory pharmacological and toxicological data for diphenyl diselenide?

The compound exhibits a "Janus-faced" nature, requiring:

- Dose-response studies across models (e.g., anxiolytic effects in naive rodents vs. exacerbated anxiety in brain-injured rats) .

- Mechanistic profiling of thiol interactions: Low doses oxidize specific high-molecular-weight thiols (pharmacological pathway), while higher doses cause nonspecific oxidation (toxicity) .

- Multi-omics approaches (e.g., transcriptomics to identify TNFα or telomere-length changes in toxicity models) .

Q. What strategies optimize diphenyl diselenide’s incorporation into stimuli-responsive biomaterials?

- Polymer design : Synthesize diselenide-containing block copolymers via radical metathesis under visible light . Monitor assembly/disassembly kinetics using dynamic light scattering (DLS) .

- Drug delivery : Coordinate (PhSe)₂ with platinum in copolymers for dual chemo-/radiotherapy. Validate controlled release via HPLC under redox gradients (e.g., 10 μM GSH) .

Q. How can diselenide-based probes detect thioredoxin reductase (TrxR) activity in melanoma cells?

- Probe design : Conjugate seminaphthorhodafluor dyes with diselenide moieties. Confirm selectivity via competitive assays with disulfide analogs .

- Kinetic profiling : Measure TrxR activity using Michaelis-Menten constants (e.g., ) and validate via computational docking (e.g., AutoDock Vina for binding affinity comparisons) .

- In vitro imaging : Compare fluorescence turn-on ratios in TrxR-overexpressing vs. knockdown cell lines .

Q. What experimental models assess diphenyl diselenide’s anxiolytic/anxiogenic duality?

- Animal models : Use social separation stress in chicks or hyperglycemic zebrafish to quantify anxiety-like behaviors (e.g., open-field tests, cortisol levels) .

- Dosage variables : Administer 5–50 mg/kg (PhSe)₂ and compare outcomes across genetic backgrounds (e.g., Carioca high- vs. low-freezing rats) .

Methodological Considerations

- Dynamic covalent chemistry : Exploit diselenide metathesis under visible light (450–550 nm) for asymmetric polymer synthesis .

- Redox profiling : Use cyclic voltammetry to compare diselenide vs. disulfide redox potentials in biomimetic environments .

- Toxicity screening : Combine in vitro cytotoxicity assays (MTT) with in vivo oxidative stress markers (e.g., SOD activity, TBARS levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.